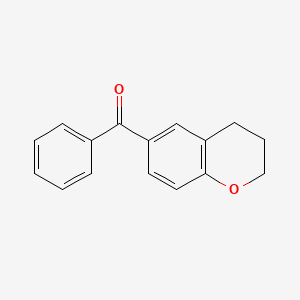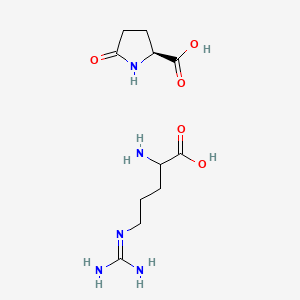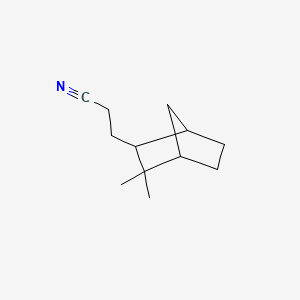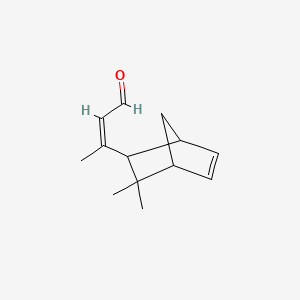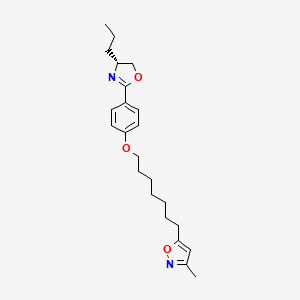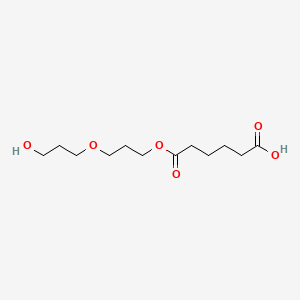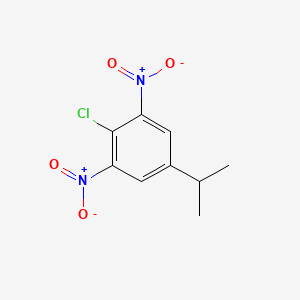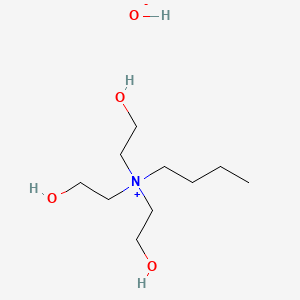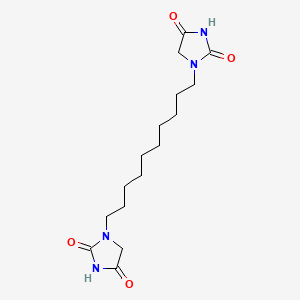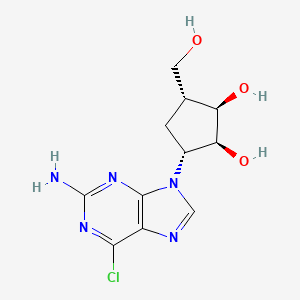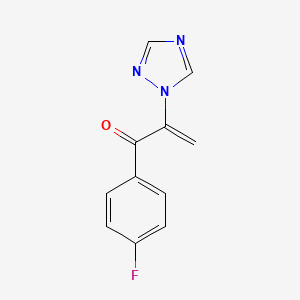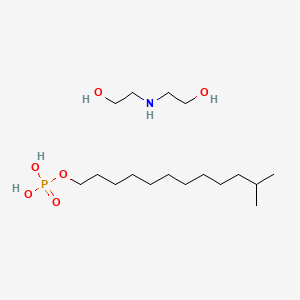
Einecs 287-146-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-1-naphthol can be synthesized through the hydrogenation of 1-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
C10H7OH+H2→C10H11OH
where 1-naphthol (C${10}$H${7}$OH) is converted to 1,2,3,4-tetrahydro-1-naphthol (C${10}$H${11}$OH).
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-1-naphthol involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3,4-tetrahydro-1-naphthaldehyde using oxidizing agents such as potassium permanganate (KMnO$_4$).
Reduction: Further reduction can convert it to 1,2,3,4-tetrahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO$_4$) in an acidic medium.
Reduction: Hydrogen gas (H$_2$) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO$_3$ and H$_2$SO$_4$) for nitration; halogens (Cl$_2$, Br$_2$) for halogenation.
Major Products
Oxidation: 1,2,3,4-tetrahydro-1-naphthaldehyde.
Reduction: 1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-tetrahydro-1-naphthol can be compared with other similar compounds such as:
1-naphthol: The parent compound, which is less hydrogenated and has different reactivity.
1,2,3,4-tetrahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties.
Naphthalene: A non-hydrogenated aromatic compound with distinct chemical behavior.
The uniqueness of 1,2,3,4-tetrahydro-1-naphthol lies in its partially hydrogenated structure, which imparts specific reactivity and properties that are valuable in various applications.
Propriétés
Numéro CAS |
85409-75-2 |
|---|---|
Formule moléculaire |
C17H40NO6P |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;11-methyldodecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.C4H11NO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;6-3-1-5-2-4-7/h13H,3-12H2,1-2H3,(H2,14,15,16);5-7H,1-4H2 |
Clé InChI |
WXHCXKCTVWLZLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


